molecular formula C22H16N4O4 B14109443 4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide

4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide

Cat. No.: B14109443
M. Wt: 400.4 g/mol
InChI Key: QORVYEKMFCCAQL-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide is a benzamide derivative featuring a nitro-substituted aromatic ring and a fused quinoxaline moiety. Its molecular formula is C22H16N4O4 (molecular weight: 408.39 g/mol). The compound’s structure includes:

  • A 3-oxo-3,4-dihydroquinoxalin-2-yl group fused to a phenyl ring, enabling π-π stacking and hydrogen-bonding interactions.

Synthesis likely involves coupling a nitro-substituted benzoyl chloride with a quinoxaline-containing aniline derivative, followed by characterization via spectroscopic methods (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) and X-ray crystallography .

Properties

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

IUPAC Name

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16N4O4/c1-13-10-11-14(12-19(13)26(29)30)21(27)24-16-7-3-2-6-15(16)20-22(28)25-18-9-5-4-8-17(18)23-20/h2-12H,1H3,(H,24,27)(H,25,28)

InChI Key

QORVYEKMFCCAQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The formation of the amide bond is carried out by reacting the nitro compound with an appropriate amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Cyclization: The final step involves the cyclization of the intermediate to form the quinoxaline ring, which can be achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to three analogs from the evidence (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide (Target) C22H16N4O4 408.39 Nitro (-NO2), methyl (-CH3), quinoxaline
N-(3,4-Dimethoxyphenyl)-4-[4-(2-methylpropyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]benzamide (M049-1521) C27H27N3O4 457.53 Methoxy (-OCH3), isopropyl, quinoxaline
N-{3-[3-(Piperidine-1-carbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-4-(trifluoromethyl)benzamide (M103-0235) C25H21F3N4O2S 498.53 Trifluoromethyl (-CF3), piperidine, imidazo-thiazole
N-(4-Isopropyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)thiophene-2-carboxamide C21H19N3O2S 377.46 Isopropyl (-CH(CH3)2), thiophene, quinoxaline
Key Observations:

Trifluoromethyl in M103-0235 offers hydrophobicity and metabolic resistance, whereas the target’s nitro group may confer redox activity .

Bioavailability: The target’s lower molecular weight (408.39 vs. 457.53–498.53) suggests better membrane permeability than M049-1521 and M103-0233. Thiophene in the analog from may improve solubility in nonpolar environments compared to the target’s nitro group .

Biological Activity

4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide is a compound that belongs to the class of quinoxaline derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Synthesis of the Compound

The synthesis of 4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide typically involves the reaction of 4-methyl-3-nitroaniline with various quinoxaline derivatives. The key steps in the synthesis include:

  • Formation of Quinoxaline Derivatives : The initial step often involves creating a quinoxaline backbone through cyclization reactions.
  • Coupling Reactions : The nitroaniline is then coupled with the synthesized quinoxaline to form the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide. The compound has shown promising results against various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been reported to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth .
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest in cancer cells, specifically in the G2/M phase .

Anti-inflammatory Activity

In addition to its anticancer properties, 4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide has demonstrated anti-inflammatory effects by inhibiting COX-2 activity, which is implicated in inflammatory processes . This dual inhibition of EGFR and COX-2 suggests potential therapeutic applications in both oncology and inflammatory diseases.

Study 1: Anticancer Efficacy

In a study evaluating a series of quinoxaline derivatives, including our compound of interest, it was found that several exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound could disrupt tubulin polymerization and induce hypoxia in tumor cells, leading to reduced viability and increased apoptosis rates .

Research Findings

Activity Mechanism Cell Lines Tested IC50 Values (μg/mL)
AnticancerTyrosine kinase inhibitionHCT-1161.9 - 7.52
Induction of apoptosisMCF-7Similar range
Anti-inflammatoryCOX-2 inhibitionVariousNot specified

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